Cas no 13193-53-8 (2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione)

2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione 化学的及び物理的性質
名前と識別子
-
- 2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione
- 2-propan-2-yl-1H-quinazoline-4-thione
- BRD-K33840568-001-07-4
- 13193-53-8
- HMS1705K11
- CS-0237196
- AKOS000291473
- EN300-179813
- 2-isopropyl-4(3H)-quinazolinethione
- CHEMBL1604486
- Z1889917310
- 2-(propan-2-yl)-1,4-dihydroquinazoline-4-thione
- G51632
- SMR000071617
- MLS000088593
- HMS2375J23
- AKOS000663442
-
- インチ: InChI=1S/C11H12N2S/c1-7(2)10-12-9-6-4-3-5-8(9)11(14)13-10/h3-7H,1-2H3,(H,12,13,14)
- InChIKey: JQFZNBGEAOFSEC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 204.07211956Da
- どういたいしつりょう: 204.07211956Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 56.5Ų
2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-179813-0.1g |
2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione |
13193-53-8 | 95% | 0.1g |
$152.0 | 2023-09-19 | |
TRC | B523975-50mg |
2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione |
13193-53-8 | 50mg |
$ 160.00 | 2022-06-07 | ||
Enamine | EN300-179813-1.0g |
2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione |
13193-53-8 | 95% | 1g |
$528.0 | 2023-06-08 | |
Enamine | EN300-179813-5.0g |
2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione |
13193-53-8 | 95% | 5g |
$1530.0 | 2023-06-08 | |
1PlusChem | 1P01BEIL-10g |
2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione |
13193-53-8 | 95% | 10g |
$2867.00 | 2023-12-22 | |
Aaron | AR01BEQX-500mg |
2-(Propan-2-yl)-3,4-dihydroquinazoline-4-thione |
13193-53-8 | 95% | 500mg |
$585.00 | 2025-02-09 | |
Aaron | AR01BEQX-1g |
2-(Propan-2-yl)-3,4-dihydroquinazoline-4-thione |
13193-53-8 | 95% | 1g |
$751.00 | 2025-02-09 | |
Aaron | AR01BEQX-250mg |
2-(Propan-2-yl)-3,4-dihydroquinazoline-4-thione |
13193-53-8 | 95% | 250mg |
$322.00 | 2025-02-09 | |
A2B Chem LLC | AW10845-2.5g |
2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione |
13193-53-8 | 95% | 2.5g |
$1124.00 | 2024-04-20 | |
1PlusChem | 1P01BEIL-50mg |
2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione |
13193-53-8 | 95% | 50mg |
$148.00 | 2025-03-19 |
2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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2-(propan-2-yl)-3,4-dihydroquinazoline-4-thioneに関する追加情報
Comprehensive Overview of 2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione (CAS No. 13193-53-8): Properties, Applications, and Research Insights
2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione (CAS No. 13193-53-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This quinazoline derivative belongs to a class of sulfur-containing compounds, which are increasingly studied for their diverse applications in drug discovery and material science. The presence of a thione group (-C=S) in its molecular framework distinguishes it from conventional quinazoline analogs, offering distinct reactivity and interaction profiles.
In recent years, the scientific community has shown growing interest in sulfur-functionalized heterocycles, driven by their relevance in medicinal chemistry. Searches for terms like "quinazoline thione derivatives" and "CAS 13193-53-8 applications" have surged, reflecting demand for innovative bioactive molecules. Researchers are particularly intrigued by the compound’s potential as a scaffold for kinase inhibitors or antimicrobial agents, aligning with global efforts to address antibiotic resistance and chronic diseases.
The synthesis of 2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione typically involves cyclization reactions of thiourea derivatives with ortho-substituted aromatic precursors. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches have been explored to optimize yield and purity—topics frequently queried in academic forums. Analytical characterization via NMR spectroscopy, HPLC, and mass spectrometry confirms its structural integrity, while computational studies (e.g., molecular docking) predict its binding affinity toward biological targets.
Beyond pharmaceuticals, this compound’s photophysical properties have sparked interest in materials science. Its conjugated system and sulfur atom enable potential applications in organic semiconductors or sensors, areas trending in renewable energy and IoT device research. Environmental scientists also evaluate its degradation pathways, responding to public concerns about sustainable chemical design.
Ongoing studies focus on derivatization strategies to enhance the bioavailability and selectivity of CAS 13193-53-8-based compounds. Patent analyses reveal incremental innovations, particularly in crop protection formulations and anti-inflammatory therapies. As interdisciplinary collaborations expand, this molecule exemplifies how structural optimization bridges gaps between academic discovery and industrial applications.
In conclusion, 2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione represents a versatile building block with untapped potential. Its alignment with trending search terms like "heterocyclic drug design 2024" and "eco-friendly agrochemicals" underscores its relevance in addressing contemporary scientific challenges while adhering to safety and sustainability paradigms.
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